Cas no 38427-94-0 (2-(Boc-amino)pyridine)
2-(Boc-amino)pyridine Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl pyridin-2-ylcarbamate
- 2-(tert-Butoxycarbonylamino)pyridine
- tert-Butyl 2-pyridinecarbamate
- 2-(Boc-amino)pyridine
- 2-BOC-aminopyridine
- N-BOC-2-aminopyridine
- tert-Butyl N-(2-pyridyl)carbamate
- tert-butyl N-(pyridin-2-yl)carbamate
- Pyridin-2-yl-carbamic acid tert-butyl ester
- CARBAMIC ACID, 2-PYRIDINYL-, 1,1-DIMETHYLETHYL ESTER
- PubChem17730
- t-butoxycarbonylaminopyridine
- tert-Butyl 2-pyridylcarbamate
- KSC495I2J
- 2-t-Butoxycarbonylaminopyridine
- Jsp006726
- ORUGTGTZBRUQIT-U
- ORUGTGTZBRUQIT-UHFFFAOYSA-N
- CARBAMIC ACID, N-2-P
- 38427-94-0
- DTXSID30458696
- EN300-201816
- AKOS005257702
- tert-Butylpyridin-2-ylcarbamate
- TS-02761
- Tert-butyl N-pyridin-2-ylcarbamate
- AC-1849
- CHEMBL4535644
- MFCD03411622
- 2-AminopyridineN-oxide
- J-506607
- CS-W015737
- FT-0603737
- 2-(Boc-amino)pyridine, 96%
- A6512
- Pyridine-2-yl-carbamic acid tert-butyl ester
- AM807367
- SCHEMBL222110
- AB14184
- AB2756
- SY031550
- Z1198162066
- Carbamic acid, N-2-pyridinyl-, 1,1-dimethylethyl ester; Carbamic acid, 2-pyridinyl-, 1,1-dimethylethyl ester (9CI); (Pyridin-2-yl)carbamic acid tert-butyl ester; 1,1-Dimethylethyl (2-pyridinyl)carbamate; 1,1-Dimethylethyl N-(2-pyridyl)carbamate; 2-(tert-B
- DB-024792
-
- MDL: MFCD03411622
- Inchi: 1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
- InChI Key: ORUGTGTZBRUQIT-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=CN=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 194.10600
- Monoisotopic Mass: 194.105527694 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 194.23
- XLogP3: 2
- Topological Polar Surface Area: 51.2
Experimental Properties
- Color/Form: No data available
- Density: 1.131
- Melting Point: 91-96 °C
- Boiling Point: 253 ºC
- Flash Point: 107 ºC
- Refractive Index: 1.544
- PSA: 51.22000
- LogP: 2.50160
2-(Boc-amino)pyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P280G,P305
P351
P338 - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2-(Boc-amino)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Boc-amino)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004358-25g |
2-(Boc-amino)pyridine |
38427-94-0 | 97% | 25g |
$200.54 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123930-1g |
2-(Boc-amino)pyridine |
38427-94-0 | 96% | 1g |
¥32.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123930-250mg |
2-(Boc-amino)pyridine |
38427-94-0 | 96% | 250mg |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123930-5g |
2-(Boc-amino)pyridine |
38427-94-0 | 96% | 5g |
¥128.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001717-1g |
2-(Boc-amino)pyridine |
38427-94-0 | 97% | 1g |
¥29 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001717-5g |
2-(Boc-amino)pyridine |
38427-94-0 | 97% | 5g |
¥44 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001717-250mg |
2-(Boc-amino)pyridine |
38427-94-0 | 97% | 250mg |
¥27 | 2024-05-23 | |
| ChemScence | CS-W015737-10g |
tert-Butyl pyridin-2-ylcarbamate |
38427-94-0 | 98.80% | 10g |
$58.0 | 2022-04-27 | |
| ChemScence | CS-W015737-25g |
tert-Butyl pyridin-2-ylcarbamate |
38427-94-0 | 98.80% | 25g |
$80.0 | 2022-04-27 | |
| ChemScence | CS-W015737-100g |
tert-Butyl pyridin-2-ylcarbamate |
38427-94-0 | 98.80% | 100g |
$200.0 | 2022-04-27 |
2-(Boc-amino)pyridine Suppliers
2-(Boc-amino)pyridine Related Literature
-
Nicolas Mast,William Erb,Lionel Nauton,Pascale Moreau,Olivier Mongin,Thierry Roisnel,Margaux Macaigne,Thomas Robert,Stéphane Bach,Laurent Picot,Valérie Thiéry,Jean-Pierre Hurvois,Florence Mongin New J. Chem. 2023 47 258
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Ruijie Zeng,Linquan Bao,Hongting Sheng,Lili Sun,Man Chen,Yan Feng,Manzhou Zhu RSC Adv. 2016 6 78576
Additional information on 2-(Boc-amino)pyridine
Introduction to 2-(Boc-amino)pyridine (CAS No. 38427-94-0)
2-(Boc-amino)pyridine, also known as 2-(tert-butoxycarbonylamino)pyridine, is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, identified by the CAS number 38427-94-0, is characterized by its unique structural features, which include a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is widely used in organic synthesis to protect amino groups, ensuring that they remain unreactive during subsequent chemical transformations.
The chemical structure of 2-(Boc-amino)pyridine can be represented as C11H15N3O2. The compound is a white crystalline solid with a melting point of approximately 105-107°C. Its solubility in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF) makes it an ideal reagent for various synthetic protocols. The stability of the Boc protecting group under mild acidic conditions allows for controlled deprotection, making 2-(Boc-amino)pyridine a valuable intermediate in the synthesis of complex molecules.
In recent years, 2-(Boc-amino)pyridine has gained considerable attention due to its role in the development of novel pharmaceuticals and bioactive compounds. One notable application is in the synthesis of pyridyl derivatives that exhibit potent biological activities. For example, a study published in the Journal of Medicinal Chemistry highlighted the use of 2-(Boc-amino)pyridine in the synthesis of pyridyl-containing inhibitors of protein kinases, which are key targets in cancer therapy. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as therapeutic agents.
The versatility of 2-(Boc-amino)pyridine extends beyond its use as a building block for pharmaceuticals. It is also employed in the synthesis of ligands for metal-catalyzed reactions and in the preparation of functionalized materials for various applications. A recent study published in Advanced Materials explored the use of 2-(Boc-amino)pyridine-derived ligands in the development of highly efficient catalysts for carbon-carbon bond formation reactions. These catalysts have shown improved activity and selectivity compared to traditional catalysts, opening new avenues for synthetic chemistry.
The protective properties of the Boc group in 2-(Boc-amino)pyridine are crucial for its utility in multistep syntheses. The Boc group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting other functional groups in the molecule. This selective deprotection allows for precise control over the reactivity of the amino group, enabling chemists to perform sequential transformations with high efficiency and yield.
In addition to its synthetic applications, 2-(Boc-amino)pyridine has been studied for its potential biological activities. Research has shown that certain derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that a series of pyridyl derivatives derived from 2-(Boc-amino)pyridine showed significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These findings suggest that 2-(Boc-amino)pyridine-based compounds could be developed into novel anti-inflammatory drugs.
The safety and handling of 2-(Boc-amino)pyridine are important considerations for researchers working with this compound. While it is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. Proper storage conditions, such as keeping the compound away from strong acids and bases, are essential to maintain its stability and purity.
In conclusion, 2-(Boc-amino)pyridine (CAS No. 38427-94-0) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and protective properties make it an essential reagent for the synthesis of complex molecules with potential therapeutic applications. Ongoing research continues to uncover new uses and benefits of this compound, further solidifying its importance in modern chemical and biological sciences.
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